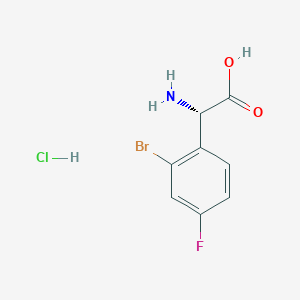

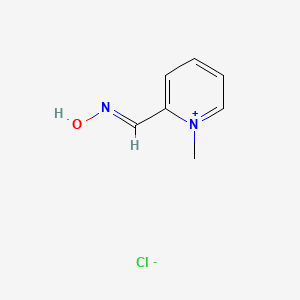

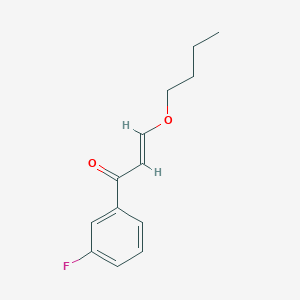

![molecular formula C11H12BrN3O B6591563 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416713-37-5](/img/structure/B6591563.png)

6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a chemical compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Liquid Crystal Behavior

The compound is a key intermediate in the synthesis of oligomers and polymers that exhibit fascinating liquid crystal behavior . Nematic behavior is observed for certain variants of the compound, and the nematic-isotropic transition temperature increases in a linear manner .

Bromination Reaction in Organic Chemistry

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Substrate for Reductive Aldol Coupling

The compound is used as a substrate in a study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .

Antitumor Activity

Some derivatives of the compound have shown promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .

Synthesis of Tris[(pyridyl)methyl]amine Ligands

The compound is a useful building block for the synthesis of Tris[(pyridyl)methyl]amine ligands .

Synthesis of Diverse Liquid Crystalline Materials

The compound has been used in the design of a structurally diverse range of new liquid crystalline materials revealing new phase behavior and underpinning new applications .

Synthesis of Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate

2-(6-Bromohexyloxy)tetrahydro-2H-pyran may be used as a reactant in the synthesis of diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate .

Synthesis of 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol

2-(6-Bromohexyloxy)tetrahydro-2H-pyran may also be used in the synthesis of 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol .

Mechanism of Action

Mode of Action

It’s worth noting that many pyrazolo-pyridine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Pyrazolo-pyridine derivatives are often involved in a wide range of biochemical processes, including signal transduction, gene expression, and cell cycle regulation .

properties

IUPAC Name |

6-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJZEXOGWMVCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

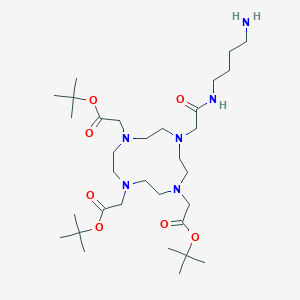

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

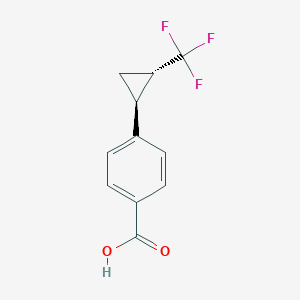

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

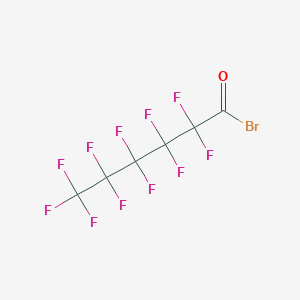

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)